Cas no 1351581-30-0 (4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide)

4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide
- 4-benzyl-5-oxo-N-[4-(tetrazol-1-yl)phenyl]morpholine-3-carboxamide
- 1351581-30-0
- AKOS024542185
- 4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide
- VU0539517-1
- N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide
- F6241-0012
-
- インチ: 1S/C19H18N6O3/c26-18-12-28-11-17(24(18)10-14-4-2-1-3-5-14)19(27)21-15-6-8-16(9-7-15)25-13-20-22-23-25/h1-9,13,17H,10-12H2,(H,21,27)
- InChIKey: NBKYOZBUPIKQLJ-UHFFFAOYSA-N
- ほほえんだ: C1OCC(=O)N(CC2=CC=CC=C2)C1C(NC1=CC=C(N2C=NN=N2)C=C1)=O
計算された属性
- せいみつぶんしりょう: 378.14403846g/mol
- どういたいしつりょう: 378.14403846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 102Ų
4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6241-0012-5mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-75mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-3mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-10mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-40mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-50mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-20μmol |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-2mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-20mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6241-0012-25mg |
4-benzyl-5-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine-3-carboxamide |
1351581-30-0 | 25mg |
$109.0 | 2023-09-09 |
4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamideに関する追加情報
Introduction to 4-Benzyl-5-oxo-N-(4-(1H-1,2,3,4-tetrazol-1-yl)phenyl)morpholine-3-carboxamide (CAS No. 1351581-30-0)
4-Benzyl-5-oxo-N-(4-(1H-1,2,3,4-tetrazol-1-yl)phenyl)morpholine-3-carboxamide (CAS No. 1351581-30-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and features a unique structural arrangement that includes a benzyl group, a tetrazole moiety, and a carboxamide functional group. The combination of these structural elements endows the compound with a range of biological activities, making it a promising candidate for various pharmaceutical developments.
The chemical structure of 4-Benzyl-5-oxo-N-(4-(1H-1,2,3,4-tetrazol-1-yl)phenyl)morpholine-3-carboxamide is characterized by its morpholine ring, which is a six-membered heterocyclic ring containing one oxygen atom and one nitrogen atom. The presence of the benzyl group at the 4-position of the morpholine ring and the tetrazole moiety at the 4-position of the phenyl ring contributes to its distinct pharmacological properties. The carboxamide functional group further enhances its solubility and bioavailability, making it suitable for various drug delivery systems.
Recent studies have highlighted the potential of 4-Benzyl-5-oxo-N-(4-(1H-1,2,3,4-tetrazol-1-yl)phenyl)morpholine-3-carboxamide in several therapeutic areas. One of the most notable applications is in the treatment of cardiovascular diseases. Research has shown that this compound exhibits potent anti-hypertensive and anti-inflammatory effects, which are crucial for managing conditions such as hypertension and atherosclerosis. The mechanism of action involves the inhibition of specific enzymes and receptors involved in the pathophysiology of these diseases.
In addition to its cardiovascular benefits, 4-Benzyl-5-oxo-N-(4-(1H-1,2,3,4-tetrazol-1-yl)phenyl)morpholine-3-carboxamide has also been investigated for its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The tetrazole moiety plays a critical role in this activity by modulating cellular signaling pathways that regulate cell proliferation and survival.
The pharmacokinetic properties of 4-Benzyl-5-oxo-N-(4-(1H-1,2,3,4-tetrazol-1-yl)phenyl)morpholine-3-carboxamide have been extensively studied to optimize its therapeutic efficacy. Data from animal models indicate that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The half-life of the compound is moderate, allowing for once-daily dosing regimens in clinical settings.
Safety and toxicity assessments are essential for any drug candidate before it can proceed to clinical trials. Preclinical toxicity studies have shown that 4-Benzyl-5-oxo-N-(4-(1H-1,2,3,4-tetrazol-1-y l)phenyl)morpholine -3-carboxamide has a wide therapeutic window and low toxicity at effective doses. These findings suggest that it is well-tolerated by animals and has minimal adverse effects on major organs such as the liver and kidneys.
The development of new drugs often involves extensive optimization to enhance their therapeutic potential while minimizing side effects. In this context, researchers have explored various structural modifications of 4-Benzyl -5 -oxo -N -( 4 -( 1 H - 1 , 2 , 3 , 4 -tetrazol - 1 - yl ) phen yl ) morpholine - 3 -car boxam ide. For instance, substituting different functional groups on the benzyl or phenyl rings can alter the compound's binding affinity to target proteins and improve its selectivity. These modifications can also affect the compound's metabolic stability and pharmacokinetic properties.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Benzyl -5 -oxo -N -( 4 -( 1 H - 1 , 2 , 3 , 4 -tetrazol - 1 - yl ) phen yl ) morpholine - 3 -car boxam ide in human subjects. Early results from Phase I trials have shown promising outcomes with no serious adverse events reported at tested doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 4-Benzyl -5 -oxo -N -( 4 -( 1 H - 1 , 2 , 3 , 4 -tetrazol - 1 - yl ) phen yl ) morpholine - 3 -car boxam ide (CAS No. 1351581-30-0) represents a promising lead compound in medicinal chemistry with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development as a novel drug for treating cardiovascular diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits.
1351581-30-0 (4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide) 関連製品
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1152534-49-0(1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid)
- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)
- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)
- 1189496-87-4(N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)
- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)
- 1807312-38-4(3-Fluoro-2-methyl-6-nitrocinnamic acid)
- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)
- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)



